1'-(1-(4-Chlorophenyl)cyclopentanecarbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
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Overview
Description
1’-(1-(4-Chlorophenyl)cyclopentanecarbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is a complex organic compound with a unique structure that combines a spirochroman and a pyrrolidinone moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(1-(4-Chlorophenyl)cyclopentanecarbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride: This intermediate is prepared by reacting 1-(4-chlorophenyl)cyclopentanecarboxylic acid with thionyl chloride in the presence of a solvent like benzene.
Cyclization to form the spirochroman structure: The cyclopentanecarbonyl chloride is then reacted with a suitable chroman derivative under specific conditions to form the spirochroman structure.
Introduction of the pyrrolidinone moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1’-(1-(4-Chlorophenyl)cyclopentanecarbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1’-(1-(4-Chlorophenyl)cyclopentanecarbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities.
Biological Research: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1’-(1-(4-Chlorophenyl)cyclopentanecarbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)cyclopentanecarboxylic acid: A precursor in the synthesis of the target compound.
Spiro[chroman-2,3’-pyrrolidin]-4-one: A related compound with a similar spiro structure but lacking the chlorophenyl and cyclopentanecarbonyl groups.
Uniqueness
1’-(1-(4-Chlorophenyl)cyclopentanecarbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is unique due to its combination of a spirochroman and a pyrrolidinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1'-[1-(4-chlorophenyl)cyclopentanecarbonyl]spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClNO3/c25-18-9-7-17(8-10-18)24(11-3-4-12-24)22(28)26-14-13-23(16-26)15-20(27)19-5-1-2-6-21(19)29-23/h1-2,5-10H,3-4,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFLDPAFOIRAQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC4(C3)CC(=O)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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